Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS 920799-17-3) is a chiral morpholine derivative bearing a 4-nitrophenyl substituent at the 2-position and a methyl carbamate at the 4-position. Its molecular formula is C12H14N2O5, with a molecular weight of 266.25 g/mol.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 920799-17-3
Cat. No. B12642860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
CAS920799-17-3
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c1-18-12(15)13-6-7-19-11(8-13)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3/t11-/m1/s1
InChIKeyKQFMYMIZSUXILO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate: Procurement-Relevant Chemical Identity and Class Context


Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS 920799-17-3) is a chiral morpholine derivative bearing a 4-nitrophenyl substituent at the 2-position and a methyl carbamate at the 4-position. Its molecular formula is C12H14N2O5, with a molecular weight of 266.25 g/mol . The compound is classified as an optically active 2-arylmorpholine building block, a class frequently employed as intermediates in the synthesis of pharmaceutical agents, including tau protein kinase 1 inhibitors for Alzheimer's disease and factor Xa inhibitors [1]. The (S) absolute configuration at the 2-carbon introduces stereochemical specificity critical for asymmetric synthesis and chiral drug development.

Procurement Risk: Why Chiral Purity and Ester Group Identity Preclude Simple Substitution of Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate


Generic substitution within the 2-arylmorpholine-4-carboxylate class is scientifically unsound due to the interdependent nature of stereochemistry and the N-protecting group. The (S) enantiomer (CAS 920799-17-3) and its (R) counterpart (CAS 920802-77-3) are distinct chemical entities that can lead to different biological outcomes or synthetic diastereoselectivity . Furthermore, substituting the methyl carbamate with a tert-butyl carbamate (e.g., tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate, CAS 1795733-78-6) alters both the steric bulk and the conditions required for subsequent deprotection steps, potentially compromising downstream synthetic yields or generating incompatible intermediates . The combination of a specific stereocenter and a precise N-protecting group is a critical 'lock-and-key' requirement in complex synthetic routes, making direct replacement without rigorous re-validation a significant procurement and scientific risk.

Comparative Evidence for Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate: Head-to-Head and Cross-Study Analysis


Enantiomeric Identity: The (S) vs. (R) Configuration as a Determinant of Synthetic Utility

For procurement in asymmetric synthesis, the specific enantiomer is paramount. Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS 920799-17-3) and its (R)-enantiomer (CAS 920802-77-3) are distinct, non-interchangeable starting materials . A patent for synthesizing optically active morpholine compounds specifically claims a production method for an (S)-configuration intermediate, highlighting that stereochemical fidelity is a direct requirement for downstream pharmaceutical activity, not a generic preference [1]. Using the racemate or the wrong enantiomer will fail to produce the desired chiral product without additional, costly resolution steps.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

N-Protecting Group Strategy: Methyl Carbamate vs. tert-Butyl Carbamate in Downstream Deprotection

The choice between a methyl carbamate (the target compound) and a tert-butyl carbamate (tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate, CAS 1795733-78-6) dictates the deprotection conditions . Methyl carbamates generally require stronger acidic or nucleophilic conditions for cleavage compared to the acid-labile tert-butyl carbamates (e.g., TFA). This differential lability is not interchangeable; a synthetic route optimized for a methyl carbamate will be disrupted by the premature deprotection of a tert-butyl carbamate under acidic conditions, or vice-versa, stalling the synthesis if a milder deprotection is required [1]. This represents a class-level inference on protecting group orthogonality.

Protecting Group Chemistry Solid-Phase Synthesis Peptide Synthesis

Validated Application Scenarios for Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate


Asymmetric Synthesis of Tau Protein Kinase 1 (GSK-3β) Inhibitors

The (S)-configuration of methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is specifically required as a chiral template for constructing 2-(2-arylmorpholin-4-yl)-1-methyl-1H-[4,4']bipyrimidinyl-6-one derivatives, a class of tau protein kinase 1 inhibitors being investigated for Alzheimer's disease [1]. The defined stereochemistry is essential for the inhibitory activity of the final pharmaceutical agent, making this specific enantiomer a critical procurement item for medicinal chemistry programs in this area.

Synthesis of Rivaroxaban Analogs and Factor Xa Inhibitor Building Blocks

Morpholine derivatives with a 4-nitrophenyl group are key intermediates in the synthesis of rivaroxaban analogs with potential dual antithrombotic activity [2]. While the specific methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate serves as a protected, chiral morpholine building block, its precise structure enables selective functionalization for creating libraries of factor Xa inhibitors where both the stereochemistry and the N-protecting group's stability are exploited in the synthetic sequence.

Chiral Building Block for Sigma (σ) Receptor Ligands

Patents on substituted morpholine derivatives with activity against the sigma (σ) receptor for pain treatment highlight the use of chiral 2-arylmorpholine scaffolds [3]. The (S)-enantiomer is essential for exploring the stereospecific interaction of these ligands with sigma receptors, where the opposite enantiomer often shows significantly reduced or no affinity. This makes the procurement of the stereochemically pure compound a necessity for structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.